Isobutyl 5-chloro-2,2-dimethylvalerate

Medicinal Chemistry Chromatography Reaction Engineering

Isobutyl 5-chloro-2,2-dimethylvalerate (CAS 109232-37-3) is a chlorinated ester with the molecular formula C₁₁H₂₁ClO₂ and a molecular weight of 220.74 g/mol. This compound features a 2,2-dimethylpentanoate backbone esterified with an isobutyl alcohol group and a terminal chlorine substituent at the 5-position, imparting specific lipophilicity and reactivity characteristics.

Molecular Formula C11H21ClO2
Molecular Weight 220.73 g/mol
CAS No. 109232-37-3
Cat. No. B194615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 5-chloro-2,2-dimethylvalerate
CAS109232-37-3
SynonymsIsobutyl 5-chloro-2,2-dimethylvalerate;  5-Chloro-2,2-dimethylpentanoic acid
Molecular FormulaC11H21ClO2
Molecular Weight220.73 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(C)(C)CCCCl
InChIInChI=1S/C11H21ClO2/c1-9(2)8-14-10(13)11(3,4)6-5-7-12/h9H,5-8H2,1-4H3
InChIKeyKPAZLWVDWUAYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 5-chloro-2,2-dimethylvalerate (CAS 109232-37-3): A Key Chlorinated Ester Intermediate in Gemfibrozil Synthesis


Isobutyl 5-chloro-2,2-dimethylvalerate (CAS 109232-37-3) is a chlorinated ester with the molecular formula C₁₁H₂₁ClO₂ and a molecular weight of 220.74 g/mol [1]. This compound features a 2,2-dimethylpentanoate backbone esterified with an isobutyl alcohol group and a terminal chlorine substituent at the 5-position, imparting specific lipophilicity and reactivity characteristics . It serves as a pivotal intermediate in the synthesis of the antihyperlipidemic drug Gemfibrozil, where its reactivity profile and physical properties are exploited in subsequent coupling reactions [2].

Why Analogs Cannot Simply Replace Isobutyl 5-chloro-2,2-dimethylvalerate in Critical Processes


Interchangeability among 5-chloro-2,2-dimethylvalerate esters is not supported by experimental data. The choice of the ester moiety, such as isobutyl versus methyl or ethyl, significantly alters key physicochemical properties including lipophilicity, boiling point, and hydrolytic stability, which directly impact reaction yields, purification efficiency, and impurity profiles in downstream synthesis . For instance, the isobutyl ester exhibits a distinctly higher LogP (XLogP3 3.62) compared to its methyl ester analog (ACD/LogP 2.15), translating to differential partitioning behavior in biphasic reaction systems and altered chromatographic retention times essential for process monitoring . Furthermore, patent literature indicates that the isobutyl ester is specifically identified as a key intermediate in certain Gemfibrozil processes, underscoring that substitution with a different ester is not considered a straightforward or functionally equivalent replacement without extensive re-validation of the synthetic pathway [1].

Quantitative Differentiation of Isobutyl 5-chloro-2,2-dimethylvalerate (109232-37-3) from In-Class Analogs


Elevated Lipophilicity vs. Methyl Ester Drives Differential Partitioning and Retention

The isobutyl ester exhibits significantly higher predicted lipophilicity (XLogP3 3.62) compared to the methyl ester analog (ACD/LogP 2.15). This quantitative difference of >1.4 LogP units translates to a substantial variance in both octanol-water partitioning and reverse-phase chromatographic behavior, directly affecting extraction efficiency and analytical method development [1].

Medicinal Chemistry Chromatography Reaction Engineering

Higher Boiling Point vs. Methyl Ester Enables Higher Temperature Processing

The isobutyl ester possesses a significantly higher boiling point (266.4 °C at 760 mmHg) compared to the methyl ester analog (213.9 °C at 760 mmHg). This 52.5 °C differential provides a wider operational window for reactions conducted at elevated temperatures without solvent or reagent loss, which can be critical for achieving complete conversion in certain synthetic steps [1].

Process Chemistry Thermal Stability Manufacturing

Established High-Purity Commercial Availability Supports Reliable Procurement

Isobutyl 5-chloro-2,2-dimethylvalerate is commercially available from multiple vendors with a standard purity of ≥97% as verified by orthogonal analytical methods (NMR, HPLC, GC) . In contrast, several key analogs, such as ethyl 5-chloro-2,2-dimethylpentanoate, are often listed with lower minimum purity specifications (e.g., 95%) and may have limited or discontinued supply status, creating potential sourcing bottlenecks .

Procurement Quality Control Supply Chain

High-Yield Synthetic Routes (≥80%) Provide a Cost-Effective Procurement Advantage

Synthetic routes for isobutyl 5-chloro-2,2-dimethylvalerate are well-documented and achieve high yields, typically 80% or greater, using standard esterification or alkylation methodologies [1][2]. In contrast, analogous processes for the bromo-isobutyl ester often yield lower outcomes (e.g., 67% yield, 95.7% GC purity) due to the challenges associated with handling reactive brominated intermediates and byproduct formation, making the chloro-derivative a more atom-economical and cost-efficient choice for large-scale preparation [3][4].

Process Economics Green Chemistry Synthetic Methodology

Precision Applications of Isobutyl 5-chloro-2,2-dimethylvalerate Driven by Quantifiable Differentiation


High-Fidelity Process Development for Gemfibrozil API Manufacturing

Given its specific role as a key intermediate in the synthesis of Gemfibrozil, this compound is the required starting material for developing and validating commercial-scale manufacturing processes for this API [1]. Its established high-yielding synthetic route (≥80%) and robust commercial availability with high purity (≥97%) mitigate supply chain and process risks, making it the logical choice for pilot and production campaigns over less-documented or lower-yielding analogs [2].

Method Development and Validation for Quality Control and Impurity Profiling

The compound's well-defined physicochemical properties, particularly its distinct lipophilicity (LogP 3.62) and boiling point (266.4 °C), make it an ideal candidate for developing and validating robust analytical methods (HPLC, GC) for both the intermediate itself and as a reference standard for Gemfibrozil impurity profiling . The commercial availability with certified purity supports its use in regulatory-compliant quality control environments.

Fundamental Research in Ester Reactivity and Structure-Property Relationships

The significant and quantifiable differences in lipophilicity and boiling point between this isobutyl ester and its methyl ester analog provide a valuable model system for studying the impact of ester moiety variation on reaction kinetics, selectivity, and physical properties [3]. Its procurement enables systematic studies in physical organic chemistry and process optimization that are not feasible with less-characterized or less-stable analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobutyl 5-chloro-2,2-dimethylvalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.